molecular formula C16H18N4O B12160382 N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

Cat. No.: B12160382
M. Wt: 282.34 g/mol
InChI Key: UWHWPPNCGKPMLX-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a pyrazole ring attached to an indole core, with a carboxamide group at the 6-position of the indole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Pharmacology: Research focuses on its interactions with various receptors and enzymes, exploring its potential as an inhibitor or activator.

    Biology: The compound is used in studies investigating cellular processes and signaling pathways.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-3-yl)-1H-indole-6-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and binding affinity.

    1-(propan-2-yl)-1H-indole-6-carboxamide: Lacks the pyrazole ring, which may influence its chemical reactivity and pharmacological properties.

Uniqueness

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is unique due to the combination of the pyrazole ring and the propan-2-yl group attached to the indole core. This structural arrangement can result in distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-1-propan-2-ylindole-6-carboxamide

InChI

InChI=1S/C16H18N4O/c1-11(2)20-9-6-12-4-5-13(10-14(12)20)16(21)17-15-7-8-19(3)18-15/h4-11H,1-3H3,(H,17,18,21)

InChI Key

UWHWPPNCGKPMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=NN(C=C3)C

Origin of Product

United States

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